2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with two chlorine atoms at positions 2 and 4, and a pyrazolo[3,4-d]pyrimidine ring system with a phenyl group and an oxo group.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest at the g0-g1 stage . This suggests that 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide might interact with its targets in a similar manner.
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect multiple pathways related to cell proliferation . For instance, the PI3K/AKT, JAK/STAT, RAS/MAPK, and SRC pathways, which regulate proliferation, invasion, metastasis, and other hallmarks of cancer, could potentially be affected .
Pharmacokinetics
Similar compounds have been reported to show suitable pharmacokinetic properties in in silico admet studies .
Result of Action
Similar compounds have been reported to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the enzyme’s activity. This inhibition leads to cell cycle arrest, particularly at the G1 phase, which is essential for controlling cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Additionally, the compound affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation . In normal cells, the compound’s effects are less pronounced, indicating a degree of selectivity towards cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s primary action is the inhibition of CDK2 by binding to its active site . This binding disrupts the enzyme’s ability to phosphorylate target proteins, leading to cell cycle arrest. Additionally, the compound has been found to interact with other kinases, such as CDK1 and CDK4, albeit with lower affinity . These interactions further contribute to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance in some cell lines, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the kidneys . The metabolic pathways involve enzymes such as CYP3A4 and CYP2D6, which play crucial roles in the compound’s biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which affects its cellular uptake and efflux . This interaction influences the compound’s localization and accumulation within specific tissues, impacting its therapeutic efficacy and toxicity profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s localization is influenced by its ability to cross the nuclear membrane, where it exerts its effects on nuclear enzymes such as CDK2 . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic conditions . The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can also enhance the reproducibility and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyrazolo[3,4-d]pyrimidine ring.
Substitution: The chlorine atoms on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo ring system but differ in the position of the nitrogen atoms and the substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,4-dichloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-11-6-7-13(15(20)8-11)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDIJQXPWJTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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